Sodium 9,10-dibromoanthracene-2-sulfonate
Overview
Description
Sodium 9,10-dibromoanthracene-2-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H7Br2NaO3S and its molecular weight is 438.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Studies : It's used for studying the dichroic spectra of hydroxy derivatives of naphthalene, anthracene, and phenanthrene (Inoue, Nakamura, & Igarashi, 1971).
Electrogenerated Chemiluminescence Analysis : Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), a derivative, is useful for designing new labels for electrogenerated chemiluminescence analysis of biomolecules like immunoassays and DNA probes (Richards & Bard, 1995).
DNA Intercalation Study : It's used in the electrochemical detection of compounds intercalating within DNA (Pandey & Weetall, 1994).
Synthesis of Water-Soluble Anthracenes : It aids in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).
Fluorescence Probe in Aqueous Solution Studies : Sodium 9,10-dibromoanthracene-2-sulfonate is used as a water-soluble fluorescence probe for studies of tetramethyldioxetane thermolysis and triplet acetone generation (Catalani, Wilson, & Bechara, 1987).
Enhancing Polymer Conductivity : Sodium 9,10-anthraquinone-2-sulfonic acid sodium salt, another derivative, can increase the conductivity of polypyrrole by affecting the chain length of the polymer (Huang, Zhou, Deng, & Zhai, 2008).
Inhibition of Photoproduct Formation : this compound inhibits photoproduct formation in the dark by competing for triplet carbonyl energy (Durán, Haun, Faljoni, & Cilento, 1978).
Electrochemical and Photochemical Research : Derivatives of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate have potential applications in this field (Gamag, Peake, & Simpson, 1993).
DNA Analysis : Sodium 9,10-anthraquinone-2-sulfonate (AQS) is used as an in situ photochemical fluorescence probe for determining DNA in a linear range (Li et al., 1997).
Fluorescent Chemosensor for Aluminium Ions : this compound (BSPSA) acts as a highly selective and sensitive fluorescent chemosensor for detecting aluminium ions (Na et al., 2014).
Studying DNA Interaction : Sodium 9,10-anthraquinone-2-sulfonate (AQS) binds to double helical DNA with high affinity, suggesting intercalative binding into DNA bases (Li et al., 1998).
Applications in Sodium-Ion Batteries : Sodium 9,10-anthraquinone-2,6-disulfonate (Na2 AQ26DS) serves as a stable organic cathode in Na-ion batteries (Tang et al., 2019).
Potassium Battery Cathode Material : Sodium sulfonate groups substituted anthraquinone is an effective organic cathode material for potassium batteries (Zhao, Yang, Sun, & Xu, 2018).
Mechanism of Action
Target of Action
It’s known that this compound is a reactive carbonyl , suggesting it may interact with various biological molecules.
Mode of Action
Sodium 9,10-dibromoanthracene-2-sulfonate is known to react with singlet oxygen, forming the sulfone intermediate 9,10-dibromoanthraquinone-2-sulfonic acid . This suggests that it may participate in redox reactions and could potentially act as an oxidizing agent.
Biochemical Pathways
Its ability to react with singlet oxygen suggests it may influence pathways involving oxidative stress or redox signaling .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in dmso and methanol . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its reactivity with singlet oxygen, it may induce oxidative stress or modulate redox signaling pathways .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at -20°C , and its solubility in different solvents could affect its bioavailability and distribution .
Properties
IUPAC Name |
sodium;9,10-dibromoanthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROERCWCLTJJW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87796-18-7 | |
Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?
A: this compound acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. this compound interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.